molecular formula C16H14N2O2S2 B2492964 N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 301176-74-9

N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2492964
CAS No.: 301176-74-9
M. Wt: 330.42
InChI Key: IDYMCUARKJZHCW-UHFFFAOYSA-N
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Description

N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule that features a thiophene-2-carboxamide core linked to a 4-methoxybenzyl-substituted thiazole ring. This structural motif is of significant interest in medicinal chemistry and chemical biology research. Compounds within this class have demonstrated potential as inhibitors of clinically relevant kinase targets . Related structures, specifically thiophene- and benzothiophene-carboxamides, have been investigated for their activity against kinases such as Dyrk1A, Dyrk1B, and Clk1, which are implicated in cell cycle regulation, RNA splicing, and cancer cell survival . The presence of the thiazole ring, a privileged scaffold in drug discovery, further underscores its research value; this moiety is found in numerous FDA-approved drugs and contributes to diverse biological activities by enabling key molecular interactions . The structural analogy to documented kinase inhibitors suggests this compound is a valuable chemical tool for probing disease mechanisms in oncology and developing novel multi-targeted therapeutic strategies . Researchers can utilize this compound for assay development, target validation, and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-12-6-4-11(5-7-12)9-13-10-17-16(22-13)18-15(19)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYMCUARKJZHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antibacterial properties, making it a candidate for developing new antimicrobial agents. Research has shown that derivatives of thiazole and thiophene compounds, similar to N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide, possess significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Hybrid Antimicrobials

A study investigated the antibacterial activity of thiazole derivatives in conjunction with cell-penetrating peptides. The results indicated that compounds combining thiazole with sulfonamide groups demonstrated potent antibacterial effects against various strains, including E. coli and Staphylococcus aureus. The zone of inhibition (ZOI) was measured in millimeters, showcasing the effectiveness of these compounds at varying concentrations .

CompoundConcentration (mM)ZOI (E. coli)ZOI (S. aureus)ZOI (B. subtilis)
5a810.589
47.578-
27.56--

These findings suggest that this compound could be further explored as a hybrid antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have also been a focal point in recent studies. Thiophene and thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast cancer.

Case Study: Cytotoxicity Evaluation

In a study focusing on the synthesis of thiazole derivatives, several compounds were evaluated for their anticancer activity against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Compounds exhibited varying levels of cytotoxicity, with some showing significant inhibition of cell proliferation .

Compound IDIC50 Value (µM)
d612
d715

This study highlights the potential of this compound as an effective anticancer agent through structural modifications that enhance its activity against cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in bacterial resistance and cancer proliferation.

Case Study: Binding Affinity Analysis

A molecular docking analysis was conducted using Schrodinger software to evaluate how well synthesized thiazole derivatives bind to specific receptors. The results indicated strong binding affinities for certain compounds, suggesting that modifications to the thiazole ring could improve efficacy against targeted diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Key Findings:

  • Substituent Effects : The presence of methoxy groups significantly enhances antibacterial activity due to increased hydrophilicity .
  • Thiazole Variants : Variations in the thiazole structure lead to different pharmacological profiles, indicating potential pathways for drug development .

Mechanism of Action

The mechanism of action of N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Structural and Substituent Variations

Thiazole Core Modifications
  • N-[5-(4-R-Benzyl)thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamides (7a,b) : These analogs replace the thiophene-carboxamide with a tetrahydropyrimidine-carboxamide. The 4-R-benzyl group (R = substituent) aligns with the 4-methoxybenzyl group in the target compound, but the altered carboxamide structure may reduce aromaticity and affect binding kinetics .
  • N-(4-(4-Hydroxyphenyl/Butoxyphenyl)-5-(4-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamides (84, 86) : These compounds feature a cyclopropane-carboxamide and a 4-methoxybenzoyl group. The hydroxyl or butoxy substituents on the phenyl ring modulate solubility and metabolic stability compared to the methoxybenzyl group in the target compound .
Carboxamide Variations
  • Nitrothiophene Carboxamides (e.g., Compound 11, 14): These analogs incorporate a nitro group on the thiophene ring (e.g., N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide). In contrast, the target compound lacks this group, suggesting milder reactivity .
  • Benzothiazole Derivatives (e.g., (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b)) : Replacement of the thiazole ring with a benzothiazole increases aromatic surface area, which may enhance stacking interactions in biological targets. However, this modification could reduce metabolic stability due to increased molecular rigidity .

Physicochemical and Spectral Properties

  • Melting Points : Analogs such as 4d–4i () are white/yellow solids with melting points >150°C, consistent with the target compound’s expected stability.
  • Spectroscopic Data :
    • 1H NMR : The 4-methoxybenzyl group in the target compound would show characteristic singlet peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.4 ppm), similar to compound 84 .
    • HRMS : Expected molecular formula C₁₆H₁₅N₃O₂S₂ (exact mass: 361.06 g/mol), aligning with analogs in and .

Biological Activity

N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thiazole ring, a thiophene moiety, and a methoxybenzyl substituent. The structural components contribute to its interaction with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Overview of Findings:
Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial properties against various pathogens.

In Vitro Studies:

  • Antibacterial Efficacy:
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition zones. For example, derivatives with similar structures demonstrated zones of inhibition ranging from 6 mm to 10.5 mm against E. coli and S. aureus .
    • A study reported that thiazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL, indicating strong antibacterial activity .
  • Mechanism of Action:
    • The mechanism involves interaction with bacterial cell membranes and inhibition of key metabolic pathways, leading to cell death . The presence of the methoxy group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Anticancer Activity

Cytotoxic Effects:
this compound has been evaluated for its anticancer properties against various cancer cell lines.

  • Cell Line Sensitivity:
    • Studies have shown that thiazole-based compounds can induce apoptosis in cancer cells, with IC50 values reported in the micromolar range (e.g., 1.61 ± 1.92 µg/mL for certain derivatives) .
    • The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring significantly affect cytotoxicity; for instance, electron-donating groups like methoxy enhance activity against specific cancer lines .
  • Mechanism of Action:
    • The compound interacts with cellular proteins involved in apoptosis regulation, such as Bcl-2 family proteins, promoting programmed cell death . Molecular dynamics simulations suggest hydrophobic interactions are critical for binding affinity.

Comparative Biological Activity

Compound Activity Type MIC (μg/mL) Zone of Inhibition (mm)
This compoundAntibacterial0.2210.5 (E. coli)
Similar Thiazole DerivativeAnticancer1.61 ± 1.92N/A
Other Thiazole CompoundsAntibacterial<1.008 (S. aureus)

Case Studies

  • Antibacterial Study:
    A study synthesized several thiazole derivatives and tested their antibacterial activity in combination with cell-penetrating peptides, revealing enhanced efficacy when used together . This suggests potential for developing hybrid antimicrobial therapies.
  • Anticancer Research:
    Another research effort focused on the SAR of thiazole compounds indicated that specific substitutions could lead to significant increases in anticancer activity, paving the way for targeted drug design .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with thiadiazole ring formation via cyclization of thiosemicarbazide with carbon disulfide under basic conditions . Subsequent functionalization includes coupling the thiophene-2-carboxamide moiety via nucleophilic substitution. To optimize yield:

  • Temperature Control : Maintain reflux conditions (~80°C) during cyclization to enhance ring closure efficiency.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide bond formation to improve reaction kinetics .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product at >95% purity.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate successful synthesis?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons of the thiophene ring (δ 7.2–7.5 ppm) and methoxybenzyl group (singlet at δ 3.8 ppm for OCH₃) .
    • ¹³C NMR : Confirm carbonyl groups (thiophene-carboxamide C=O at ~165 ppm) and thiazole carbons (C-S at ~125 ppm) .
  • Mass Spectrometry (MS) : Expect molecular ion peaks matching the molecular weight (e.g., m/z 385.4 for C₁₇H₁₅N₃O₂S₂) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s enzyme inhibitory activity?

Methodological Answer:

  • Variable Substituent Screening : Synthesize analogs with modifications to the methoxybenzyl group (e.g., replacing -OCH₃ with halogens or bulkier alkoxy groups) to assess steric/electronic effects on enzyme binding .
  • In Vitro Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase IX) using fluorometric assays. Compare IC₅₀ values to establish SAR trends .
  • Crystallography : Co-crystallize analogs with target enzymes to map binding interactions (e.g., hydrogen bonding with thiazole sulfur) .

Advanced: How can contradictory reports about its DNA interaction vs. enzyme inhibition mechanisms be resolved?

Methodological Answer:

  • Orthogonal Assays :
    • DNA Intercalation : Use ethidium bromide displacement assays to quantify DNA binding affinity .
    • Enzyme Inhibition : Perform kinetic assays (e.g., stopped-flow spectroscopy) to measure direct enzyme inhibition .
  • Competitive Binding Studies : Co-administer DNA and enzyme targets in vitro to determine dominant mechanistic pathways under physiological conditions.
  • Structural Analysis : Compare molecular docking predictions for DNA vs. enzyme binding to identify preferential interactions .

Advanced: What experimental approaches address low solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methoxybenzyl position to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes and assess bioavailability via LC-MS/MS in plasma samples .
  • Co-solvent Systems : Use DMSO/PBS (10:90) for in vivo dosing while monitoring for solvent toxicity .

Basic: What in vitro models are suitable for initial anticancer activity screening?

Methodological Answer:

  • Cell Lines : Use panels of cancer cell lines (e.g., MCF-7, A549) with varying expression levels of target enzymes (e.g., carbonic anhydrase IX) .
  • MTT Assays : Measure IC₅₀ values after 48-hour exposure. Include positive controls (e.g., doxorubicin) and normalize to solvent-only groups .
  • Apoptosis Markers : Validate mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Advanced: How can computational modeling guide the optimization of its metabolic stability?

Methodological Answer:

  • Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., thiophene ring oxidation) .
  • CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates in human liver microsomes .
  • Dynamics Simulations : Perform MD simulations to assess conformational stability of analogs in cytochrome P450 binding pockets .

Advanced: What strategies validate target specificity in complex biological systems?

Methodological Answer:

  • CRISPR Knockout Models : Generate cell lines lacking the putative target enzyme (e.g., carbonic anhydrase IX) and compare compound efficacy .
  • Thermal Proteome Profiling (TPP) : Identify off-target interactions by monitoring protein thermal stability shifts in whole-cell lysates .
  • In Vivo Imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) to track target engagement in tumor xenografts .

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